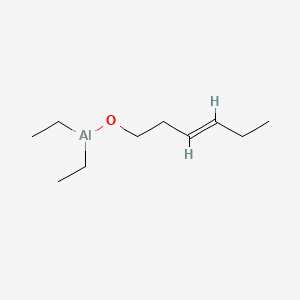
Aluminum, diethyl((3E)-3-hexen-1-olato)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum, diethyl((3E)-3-hexen-1-olato)- is an organoaluminum compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features an aluminum center coordinated to diethyl groups and a (3E)-3-hexen-1-olato ligand, which imparts distinct reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of aluminum, diethyl((3E)-3-hexen-1-olato)- typically involves the reaction of diethylaluminum chloride with (3E)-3-hexen-1-ol in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive aluminum species. The general reaction scheme is as follows:
Al(C2H5)2Cl+(3E)-3-hexen-1-ol→Al(C2H5)2((3E)-3-hexen-1-olato)+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Aluminum, diethyl((3E)-3-hexen-1-olato)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other oxidation products.
Reduction: It can participate in reduction reactions, often involving the reduction of other substrates.
Substitution: The diethyl and (3E)-3-hexen-1-olato ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using suitable nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aluminum oxides, while reduction can produce various reduced aluminum species.
科学的研究の応用
Aluminum, diethyl((3E)-3-hexen-1-olato)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis, particularly in polymerization reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of advanced materials and coatings, as well as in flame retardants and other specialty chemicals.
作用機序
The mechanism of action of aluminum, diethyl((3E)-3-hexen-1-olato)- involves its ability to coordinate with various substrates and facilitate chemical transformations. The aluminum center acts as a Lewis acid, activating substrates and promoting reactions through coordination and electron transfer processes. The (3E)-3-hexen-1-olato ligand can also participate in these reactions, providing additional reactivity and functionality.
類似化合物との比較
Similar Compounds
Aluminum diethylphosphinate: Another organoaluminum compound with flame retardant properties.
Aluminum trihydrate: Commonly used in flame retardants and as a filler in various materials.
Aluminum monochloride: An aluminum compound with different reactivity and applications.
特性
CAS番号 |
68900-84-5 |
|---|---|
分子式 |
C10H21AlO |
分子量 |
184.25 g/mol |
IUPAC名 |
diethyl-[(E)-hex-3-enoxy]alumane |
InChI |
InChI=1S/C6H11O.2C2H5.Al/c1-2-3-4-5-6-7;2*1-2;/h3-4H,2,5-6H2,1H3;2*1H2,2H3;/q-1;;;+1/b4-3+;;; |
InChIキー |
OUDHIMUQHBSXND-FHJHGPAASA-N |
異性体SMILES |
CC/C=C/CCO[Al](CC)CC |
正規SMILES |
CCC=CCCO[Al](CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















